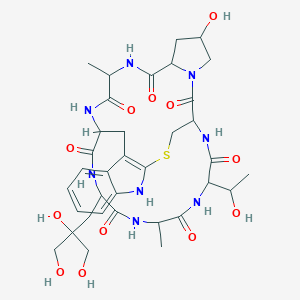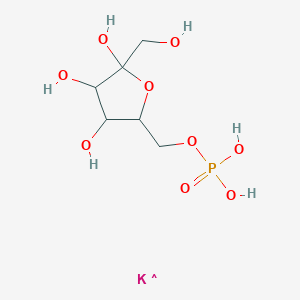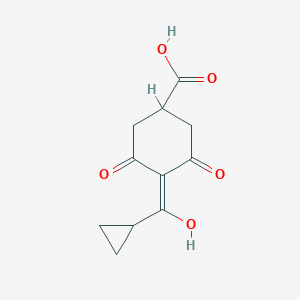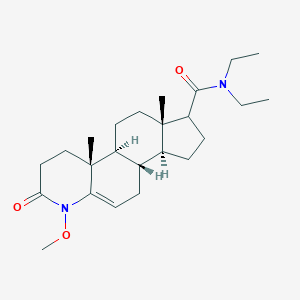
Phallisin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phallisin is a natural compound that is found in the mushroom Phallus indusiatus. It has been used in traditional medicine for its various health benefits. Recent studies have shown that phallisin has potential applications in scientific research due to its unique chemical properties and physiological effects.
Aplicaciones Científicas De Investigación
Phallometric Testing in Sexual Offender Assessment
Viewing Time as a Measure of Sexual Interest : Harris et al. (1996) explored the use of viewing time as a simpler, less intrusive alternative to phallometric testing for assessing sexual interest. They found that viewing time could distinguish child molesters from normal men, though it was less discriminative than phallometric measures (Harris, Rice, Quinsey, & Chaplin, 1996).
Limits to Phallometric Testing Value : Marshall and Fernandez (2000) discussed the limitations of phallometric testing, acknowledging its usefulness in predicting recidivism but highlighting the need for improvements in reliability and validity (Marshall & Fernandez, 2000).
Phallometric Test as a ‘Truthing Technology’ : Waidzunas and Epstein (2015) traced the history of the phallometric test, analyzing its use in categorizing sexual desires and its impact on scientific conceptions of normal and abnormal sexualities (Waidzunas & Epstein, 2015).
Applications in Biological Research
Effects of Cytochalasin and Phalloidin on Actin : Cooper (1987) reviewed the role of cytochalasin and phalloidin in altering actin polymerization, providing insights into their use in studying actin’s role in biological processes (Cooper, 1987).
Quantitative Analysis of Toxins in Amanita Phalloides : Faulstich, Georgopoulos, and Bloching (1973) developed a method for the quantitative determination of toxins, including phallisin, in Amanita phalloides, contributing to a deeper understanding of toxic peptides in mushrooms (Faulstich, Georgopoulos, & Bloching, 1973).
Other Relevant Studies
PhenX Toolkit for Genome-Wide Studies : Hamilton et al. (2011) introduced the PhenX Toolkit, which provides high-quality measures for use in genomic studies, enhancing the ability to compare data across studies (Hamilton et al., 2011).
Biotechnological Exploitation of Bacteriophage Research : Petty et al. (2007) discussed the biotechnological applications of phage research, including the development of phage-derived bacterial detection and treatment strategies (Petty, Evans, Fineran, & Salmond, 2007).
Computational Reproducibility in Prognostics and Health Management : Hahn and Mechefske (2022) addressed the importance of computational reproducibility in scientific research, with a focus on prognostics and health management (PHM) (Hahn & Mechefske, 2022).
Propiedades
Número CAS |
19774-69-7 |
|---|---|
Nombre del producto |
Phallisin |
Fórmula molecular |
C35H48N8O12S |
Peso molecular |
804.9 g/mol |
Nombre IUPAC |
28-[2,3-dihydroxy-2-(hydroxymethyl)propyl]-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone |
InChI |
InChI=1S/C35H48N8O12S/c1-15-27(48)38-22-9-20-19-6-4-5-7-21(19)41-33(20)56-12-24(34(54)43-11-18(47)8-25(43)31(52)37-15)40-32(53)26(17(3)46)42-28(49)16(2)36-30(51)23(39-29(22)50)10-35(55,13-44)14-45/h4-7,15-18,22-26,41,44-47,55H,8-14H2,1-3H3,(H,36,51)(H,37,52)(H,38,48)(H,39,50)(H,40,53)(H,42,49) |
Clave InChI |
SRDQDZSLNAKOIT-UHFFFAOYSA-N |
SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(CO)(CO)O)C)C(C)O |
SMILES canónico |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(CO)(CO)O)C)C(C)O |
Sinónimos |
phallisin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Thieno[3,2-b]pyridin-7-amine](/img/structure/B12955.png)






![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene](/img/structure/B12968.png)

![[1,3]Thiazolo[3,2-a]benzimidazol-6-ol](/img/structure/B12975.png)

